Validated Intermediate Status in Patented TCV-309 (PAF Antagonist) Synthesis vs. Generic Boc-β-Alanine Building Blocks
3-((Tert-butoxycarbonyl)(phenyl)amino)propanoic acid is explicitly claimed as intermediate (VI) in the multi‑step synthesis of TCV-309, a potent platelet‑activating factor (PAF) antagonist that reached clinical development [1][2]. In this route, the compound is coupled via its free carboxylic acid to an aminoethyl‑tetrahydroisoquinoline scaffold using DCC, a transformation that cannot be replicated with simple Boc‑β‑alanine because the N‑phenyl group is retained in the final pharmacophore. The clinical candidate TCV-309 demonstrated IC₅₀ values of 33 nM (rabbit platelet aggregation), 58 nM (human platelet aggregation), and 27 nM ([³H]PAF binding to rabbit platelet microsomes) [3]. While the target compound itself is not the active pharmaceutical ingredient, its incorporation into a clinically characterized molecule provides procurement justification that generic Boc‑protected amino acids cannot offer.
| Evidence Dimension | Inclusion in patented pharmaceutical synthesis route leading to a clinically characterized candidate |
|---|---|
| Target Compound Data | Intermediate (VI) in TCV-309 synthesis (EP 0382380; US 4981860); coupled via DCC‑mediated amidation to yield protected propanamide (VII) [1][2] |
| Comparator Or Baseline | N-Boc-β-alanine (CAS 3303-84-2) – not cited in any analogous clinical‑stage PAF antagonist synthesis route |
| Quantified Difference | TCV-309 IC₅₀ = 33–58 nM (PAF‑induced platelet aggregation); comparator cannot yield the same N‑phenyl pharmacophore |
| Conditions | Solution‑phase peptide coupling; DCC, room temperature; subsequent HCl/MeOH deprotection [1] |
Why This Matters
Procurement of this specific building block is mandatory for researchers reproducing the TCV-309 synthesis or exploring structure‑activity relationships around the N‑phenyl‑β‑alanine motif; generic Boc‑amino acids cannot serve as drop‑in replacements.
- [1] DrugFuture Synthesis Database. TCV-309 Synthetic Route, citing EP 0382380, JP 1990275876, US 4981860 (Takeda Chemical Industries). View Source
- [2] Tsushima, S.; Takatani, M.; Nishikawa, K. Pyridinium nitrate, its production and use. EP 0382380; US 4981860 (Takeda Chemical Industries, Ltd.). View Source
- [3] Pharmacological profile of TCV-309 – a potent PAF antagonist. PubMed abstract reporting IC₅₀ values of 33, 58, and 27 nM. View Source
